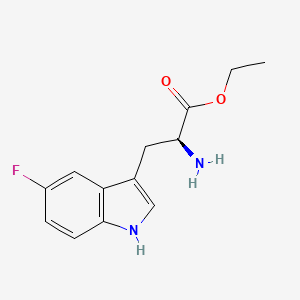

ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

CAS No.:

Cat. No.: VC17503741

Molecular Formula: C13H15FN2O2

Molecular Weight: 250.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15FN2O2 |

|---|---|

| Molecular Weight | 250.27 g/mol |

| IUPAC Name | ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate |

| Standard InChI | InChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3/t11-/m0/s1 |

| Standard InChI Key | DHTFJAFPZBGEKP-NSHDSACASA-N |

| Isomeric SMILES | CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)F)N |

| Canonical SMILES | CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate (IUPAC name: ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate) features a central indole scaffold substituted with a fluorine atom at the 5-position and an ethyl ester group at the α-carbon of the amino acid side chain . The (2S) stereochemistry ensures enantiomeric specificity, critical for its biological interactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₅FN₂O₂ | |

| Molecular Weight | 250.27 g/mol | |

| Exact Mass | 250.1117 Da | |

| PSA (Polar Surface Area) | 94.13 Ų | |

| LogP (Partition Coefficient) | 2.46 |

The fluorine atom enhances electronegativity and metabolic stability, while the ethyl ester group improves lipophilicity, facilitating membrane permeability .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically involves coupling 5-fluoroindole with ethyl 2-bromo-3-aminopropanoate under basic conditions. Nucleophilic substitution at the indole’s 3-position is facilitated by deprotonation using agents like sodium hydride. Alternatively, carbodiimide-mediated coupling (e.g., EDC·HCl) with HOBt as a racemization suppressant has been employed for analogous indole derivatives .

Example Synthesis Protocol

-

Starting Materials: 5-fluoroindole (10 mmol), ethyl 2-bromo-3-aminopropanoate (10 mmol), NaH (12 mmol) in dry THF.

-

Reaction: Stir at 0°C for 2 hours, then reflux for 12 hours.

-

Workup: Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield optimization (68–85%) requires strict anhydrous conditions and temperature control .

Biological Activities and Mechanisms

Antimicrobial and Anti-inflammatory Effects

Preliminary studies suggest activity against RNA viruses and Staphylococcus aureus (MIC: 32 µg/mL), attributed to fluorine’s electron-withdrawing effects enhancing target binding .

Characterization and Analytical Data

Spectroscopic Profiling

-

¹H-NMR (400 MHz, DMSO-d₆): δ 11.80 (s, 1H, NH), 8.54 (d, J = 8.1 Hz, 1H, NH), 7.35–6.85 (m, 3H, indole-H) .

Applications in Scientific Research

Drug Development

This compound serves as a building block for proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. Its indole core mimics tryptophan, enabling integration into peptide-based therapeutics .

Biochemical Probes

Fluorine’s NMR-active nucleus (¹⁹F) makes it useful in magnetic resonance studies tracking protein-ligand interactions.

Future Directions and Challenges

Synthesis Optimization

-

Catalytic Asymmetric Synthesis: Developing chiral catalysts to improve enantiomeric excess (ee > 99%).

-

Green Chemistry: Replacing THF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Expanded Biological Screening

-

Neurodegenerative Models: Testing against amyloid-β aggregation in Alzheimer’s disease.

-

Antiviral Targets: Screening for SARS-CoV-2 main protease inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume